molecular formula C11H12N2O2 B11896640 Ethyl 4-amino-1H-indole-6-carboxylate

Ethyl 4-amino-1H-indole-6-carboxylate

Cat. No.: B11896640
M. Wt: 204.22 g/mol
InChI Key: VPXWIIOLYYBYCD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1H-indole-6-carboxylate typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Ethyl 4-amino-1H-indole-6-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylate groups allow for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 4-amino-1H-indole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-5-9(12)8-3-4-13-10(8)6-7/h3-6,13H,2,12H2,1H3

InChI Key

VPXWIIOLYYBYCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CNC2=C1)N

Origin of Product

United States

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